molecular formula C30H29NO9 B11043222 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B11043222
M. Wt: 547.6 g/mol
InChI Key: KEKIRGGQXLLNAF-UHFFFAOYSA-N
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Description

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound that features a combination of benzodioxole, chromenone, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxole Moiety: Starting with a precursor such as 4,7-dimethoxy-1,3-benzodioxole, which can be synthesized from catechol derivatives through methoxylation and cyclization reactions.

    Synthesis of the Chromenone Core: The chromenone structure can be synthesized via the Pechmann condensation reaction, involving the reaction of phenols with β-ketoesters under acidic conditions.

    Coupling Reactions: The benzodioxole and chromenone intermediates are then coupled using appropriate linkers and reagents, such as amide bond formation through the reaction of carboxylic acids with amines.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of chromenone and benzodioxole moieties suggests possible antioxidant, anti-inflammatory, or antimicrobial properties.

Medicine

Medicinally, the compound could be investigated for its therapeutic potential. The combination of different pharmacophores within the molecule may lead to novel drug candidates for treating various diseases.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals, such as dyes, polymers, or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide would depend on its specific application. In a medicinal context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The chromenone moiety might inhibit specific enzymes, while the benzodioxole group could modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-phenylpropanamide: Similar structure but lacks the benzodioxole and methoxyphenyl groups.

    3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-phenylpropanamide: Similar structure but lacks the chromenone moiety.

Uniqueness

The uniqueness of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide lies in its combination of multiple pharmacophores within a single molecule. This structural complexity may confer unique biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C30H29NO9

Molecular Weight

547.6 g/mol

IUPAC Name

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C30H29NO9/c1-35-18-10-8-17(9-11-18)12-13-31-24(32)15-20(25-26(33)19-6-4-5-7-22(19)40-30(25)34)21-14-23(36-2)28-29(27(21)37-3)39-16-38-28/h4-11,14,20,33H,12-13,15-16H2,1-3H3,(H,31,32)

InChI Key

KEKIRGGQXLLNAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC(C2=CC(=C3C(=C2OC)OCO3)OC)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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